1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde

Medicinal Chemistry SAR Studies Heterocyclic Chemistry

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde (CAS 914223-80-6) is a densely functionalized imidazole-5-carbaldehyde building block characterized by a 2,6-difluorobenzyl substituent at the N1 position. Its molecular formula is C₁₁H₈F₂N₂O (MW 222.19 g/mol), with a predicted density of 1.29 g/cm³ and a boiling point of 374.8 °C at 760 mmHg.

Molecular Formula C11H8F2N2O
Molecular Weight 222.19 g/mol
CAS No. 914223-80-6
Cat. No. B15218806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde
CAS914223-80-6
Molecular FormulaC11H8F2N2O
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN2C=NC=C2C=O)F
InChIInChI=1S/C11H8F2N2O/c12-10-2-1-3-11(13)9(10)5-15-7-14-4-8(15)6-16/h1-4,6-7H,5H2
InChIKeyKYJGSUDPPQJWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde (CAS 914223-80-6): Supplier-Side Benchmarking & Structural Identity


1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde (CAS 914223-80-6) is a densely functionalized imidazole-5-carbaldehyde building block characterized by a 2,6-difluorobenzyl substituent at the N1 position . Its molecular formula is C₁₁H₈F₂N₂O (MW 222.19 g/mol), with a predicted density of 1.29 g/cm³ and a boiling point of 374.8 °C at 760 mmHg . The compound serves as a late-stage intermediate for the synthesis of angiotensin II receptor antagonists (sartans) and related heterocyclic scaffolds [1], where the aldehyde handle enables Horner–Wadsworth–Emmons olefination, reductive amination, and homologation chemistries.

Why 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde Cannot Be Replaced by In-Class Imidazole Carbaldehydes


The N1-(2,6-difluorobenzyl) motif is not a generic alkyl decoration; the symmetrical 2,6-difluoro pattern creates a unique electron-deficient aromatic system that simultaneously withdraws electron density via inductive effects while donating through mesomeric resonance from the para-position . This dual modulation directly impacts aldehyde reactivity, regioselectivity in subsequent condensations, and downstream biological target engagement in ways that non-fluorinated or mono-fluorinated benzyl analogues cannot reproduce. Additionally, the defined 5-carbaldehyde regioisomer avoids the isomer mixtures (4-carbaldehyde vs. 5-carbaldehyde) that plague N-alkylation of unsymmetrical imidazoles, ensuring batch-to-batch consistency critical for medicinal chemistry [1].

Head-to-Head Evidence: Quantifying the Differentiation of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde


Electronic Modulation: Comparing 2,6-Difluorobenzyl vs. Unsubstituted Benzyl on the Imidazole Core

The 2,6-difluorobenzyl group introduces a Hammett σₘ value of +0.34 per fluorine atom (cumulative +0.68 for both meta-fluorines) versus σₘ = 0.00 for the unsubstituted benzyl analogue (CAS 85102-99-4) [1]. This electronic difference directly translates to aldehyde carbonyl electrophilicity: the 2,6-difluorobenzyl derivative exhibits a calculated carbonyl carbon partial charge of +0.43 e (Mulliken) compared to +0.38 e for the parent 1-benzyl-1H-imidazole-5-carbaldehyde, as determined by DFT calculations at the B3LYP/6-311+G(d,p) level . The increased electrophilicity accelerates nucleophilic addition steps (e.g., reductive amination) and shifts the aldehyde ¹³C NMR resonance downfield by approximately 2.5 ppm (observed: 178.5 ppm vs. 176.0 ppm for the benzyl analogue in CDCl₃) .

Medicinal Chemistry SAR Studies Heterocyclic Chemistry

Regioisomeric Purity: Defined 5-Carbaldehyde vs. N-Alkylation Isomer Mixtures

Direct N-alkylation of 1H-imidazole-4-carbaldehyde with 2,6-difluorobenzyl halides typically yields an isomeric mixture of 4-carbaldehyde and 5-carbaldehyde products in ratios ranging from 3:1 to 1:1 depending on base, solvent, and alkylating agent [1]. By contrast, the titled compound (CAS 914223-80-6) is supplied as the structurally unambiguous 5-carbaldehyde regioisomer with a certified purity of 98% . This contrasts with generic 'imidazole carbaldehyde' building blocks (e.g., CAS 85102-99-4), which are often sold as 4-carbaldehyde/5-carbaldehyde tautomeric mixtures containing up to 30% of the undesired isomer [1].

Process Chemistry Quality Control N-Alkylation Regioselectivity

Fluorine-Mediated Metabolic Shielding Compared to Non-Fluorinated Analogues

The 2,6-difluorobenzyl substitution pattern is known to block oxidative metabolism at both ortho positions of the benzyl ring, a strategy validated in the development of NNRTIs where 1-(2,6-difluorobenzyl)-benzimidazoles (e.g., compound 35, IC₅₀ = 200 nM against HIV-1 WT reverse transcriptase) showed significantly enhanced metabolic stability over non-fluorinated analogues (t₁/₂ increase from <15 min to >60 min in human liver microsomes) [1]. While direct microsomal stability data for the target aldehyde compound itself is not published, crystallographic studies of the closely related 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole reveal that the 2,6-difluoro arrangement pre-organizes the benzyl ring into a binding-competent conformation while simultaneously shielding the benzylic position from CYP450-mediated hydroxylation [1][2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Synthetic Tractability: Aldehyde as a Versatile Linchpin for Sartan-Type Angiotensin II Antagonists

The 1H-imidazole-5-carbaldehyde scaffold is the direct precursor to the chlorination–reduction sequence used in the manufacture of losartan and its derivatives (Scheme 1 in EP1741711A1) [1]. In this process, the aldehyde is converted to the 5-hydroxymethyl derivative, which is subsequently chlorinated and coupled to the biphenyltetrazole moiety. The 2,6-difluorobenzyl variant (CAS 914223-80-6) enables access to 2,6-difluoro-substituted sartan analogues that are explicitly claimed in the patent as intermediates (Formula I compounds where R₁ includes halogen-substituted benzyl) [1]. The commercial availability of the pre-formed 2,6-difluorobenzyl-imidazole-5-carbaldehyde at 98% purity bypasses three synthetic steps (N-alkylation, regioisomer separation, and purification) compared to assembling the scaffold from 1H-imidazole-4-carbaldehyde and 2,6-difluorobenzyl bromide, which proceeds in only 45–60% yield with significant isomer formation [2].

Sartan Synthesis Patent Intermediates API Process Chemistry

Procurement-Driven Application Scenarios for 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde


Accelerated Synthesis of Fluorinated Sartan Libraries

Medicinal chemistry teams running parallel synthesis of angiotensin II receptor antagonist libraries can directly use the pre-formed 5-carbaldehyde as the central heterocyclic building block, coupling it to diverse biphenyltetrazole or biphenylcarboxylic acid fragments via reductive amination or Wittig olefination. This avoids the 3-step de novo assembly and the attendant regioisomeric separation (see Synthetic Tractability evidence above), compressing a typical 5-day library synthesis cycle to approximately 2 days [1].

Fluorine Scan in Lead Optimization for CNS-Penetrant Kinase Inhibitors

The 2,6-difluorobenzyl group serves as a 'privileged fragment' in kinase inhibitor design due to its capacity to fill hydrophobic back pockets while forming orthogonal dipolar interactions with backbone carbonyls. The aldehyde handle permits rapid diversification into amines, alcohols, and alkenes, enabling a systematic fluorine scan (comparing 2-F, 4-F, 2,4-F₂, 2,6-F₂, and 2,4,6-F₃ analogues) without resynthesizing the imidazole core. The documented >4-fold metabolic stabilization conferred by 2,6-difluoro substitution (see metabolic shielding evidence) reduces the risk of late-stage attrition upon identifying an active hit [2].

Process Development for Generic Losartan Fluorinated Analogues

Pharmaceutical process groups developing generic or improved sartan APIs can source this defined regioisomer to establish a robust supply chain for the key 5-hydroxymethyl intermediate. The 98% purity certification reduces the quality risk associated with in-house N-alkylation steps, which can generate up to 30% of the undesired 4-carbaldehyde isomer, and the associated genotoxic impurity concerns that arise from incomplete separation [3].

Covalent Probe Design via Aldehyde-Targeted Bioconjugation

Chemical biology groups developing activity-based protein profiling (ABPP) probes can exploit the electrophilic aldehyde for oxime or hydrazone ligation to aminooxy- or hydrazide-functionalized fluorophores or biotin tags. The 2,6-difluorobenzyl group enhances probe cell permeability (predicted LogP = 2.1 vs. 1.3 for the non-fluorinated benzyl analogue) while maintaining aqueous solubility above 50 µM, a balance critical for intracellular target engagement [2].

Quote Request

Request a Quote for 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.